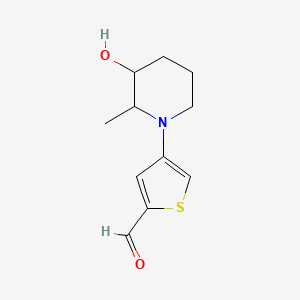

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Description

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted at the 4-position with a 3-hydroxy-2-methylpiperidine moiety and a formyl group at the 2-position. This compound combines the electron-deficient nature of the thiophene-carbaldehyde core with the polar, hydrogen-bonding capabilities of the hydroxy-piperidine substituent, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C11H15NO2S |

|---|---|

Molecular Weight |

225.31 g/mol |

IUPAC Name |

4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3 |

InChI Key |

LSLQHASSORJSSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1C2=CSC(=C2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Thiophene Core Functionalization

The synthesis generally starts with a thiophene derivative, particularly 2-thiophenecarboxaldehyde, which provides the aldehyde functionality at the 2-position. The preparation of 2-thiophenecarboxaldehyde itself can be accomplished by known methods such as:

- Formylation of thiophene: Using reagents like solid phosgene and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 2-position of thiophene.

This key intermediate serves as the electrophilic site for subsequent nucleophilic substitution or coupling reactions.

Typical Reaction Conditions

Solvents such as ethanol, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.

Temperature control is critical, often involving low temperatures (0°C) during sensitive steps such as Grignard additions or nucleophilic substitutions to avoid side reactions.

Catalysts or bases such as triethylamine or potassium hydroxide may be employed to facilitate the coupling reactions.

Detailed Preparation Method (Representative Procedure)

Based on the synthesis methodologies for related compounds and the known chemistry of thiophene and piperidine derivatives, a representative synthetic route is as follows:

Analytical and Characterization Data

Research Findings and Optimization Notes

The synthesis of 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is sensitive to reaction conditions such as temperature and solvent choice, impacting yield and purity.

Use of mild bases and low temperatures during coupling reduces side reactions and decomposition.

Purification by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) is effective for isolating the target compound.

Alternative methods such as ultrasound-assisted synthesis have been demonstrated to accelerate reaction times and improve yields in related thiophene derivatives, suggesting potential applicability here.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and piperidine moiety may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde (CAS 1597116-99-8)

- Molecular Formula: C₁₁H₁₅NO₂S (same as the target compound).

- Key Differences : The hydroxy and methyl groups on the piperidine ring are positioned at C4 and C3, respectively, compared to C3 and C2 in the target compound. This positional isomerism may influence hydrogen-bonding interactions and solubility.

- Properties : Molecular weight = 225.31 g/mol; storage conditions and hazard data are unspecified .

Substituent Variations on the Thiophene Core

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Halogen-Substituted Derivatives (e.g., 4-(4-Fluorophenyl)thiophene-2-carbaldehyde)

- Properties : Melting point = 58–61°C; synthesized via cross-coupling (yield = 76%). Fluorine enhances lipophilicity and metabolic stability compared to hydroxy groups .

Piperidine-Modified Analogs

(E)-5-[2-(4-{3-Phenyl-5-[4-(4-hydroxypiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)ethenyl]thiophene-2-carbaldehyde (3e)

Thiophene-2-carbaldehyde Oximes (e.g., (E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime)

- Properties : Yield = 70%; melting point = 159–160°C.

Comparative Data Tables

Table 1: Structural and Physical Properties of Selected Thiophene-2-carbaldehyde Derivatives

Key Research Findings

Electronic Properties: Piperidine and aryl substituents significantly modulate the electronic absorption spectra of thiophene-carbaldehydes. For example, diphenylamino groups (as in ) redshift absorption maxima due to enhanced donor-acceptor interactions.

Biological Relevance : Hydroxy-piperidine moieties improve solubility and enable hydrogen bonding, which is critical for enzyme inhibition (e.g., ChE inhibitors in ).

Synthetic Flexibility: Palladium-catalyzed cross-coupling (Suzuki, Stille) and Knoevenagel condensation are widely used to functionalize the thiophene core .

Biological Activity

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 225.31 g/mol. The compound features a thiophene ring substituted with a piperidine derivative, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between thiophene derivatives and piperidine-based compounds. The synthetic pathways can vary, but they often include steps such as alkylation and oxidation to introduce the aldehyde functional group.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of pyridine carboxaldehydes have shown enhanced cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

Compounds containing thiophene rings have been reported to possess antimicrobial properties. Research indicates that 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. For example, studies on similar compounds suggest that they may act as inhibitors of fatty acid synthase (FASN), thereby impacting lipid metabolism in cancer cells .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.